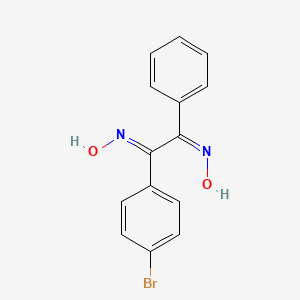![molecular formula C21H23N3O3 B6067859 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone](/img/structure/B6067859.png)
1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone, also known as TNP-470, is a synthetic analog of fumagillin, a natural product isolated from the fungus Aspergillus fumigatus. TNP-470 has been shown to possess anti-angiogenic properties, making it a promising candidate for the treatment of cancer.
Mécanisme D'action
1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone inhibits angiogenesis by blocking the activity of endothelial cells. It does this by binding to and inhibiting the activity of methionine aminopeptidase 2 (MetAP2), an enzyme required for endothelial cell proliferation and migration.
Biochemical and Physiological Effects:
1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic properties, 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone has been shown to inhibit the growth of a variety of cancer cell lines in vitro. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone is its specificity for endothelial cells, which makes it a promising candidate for the treatment of cancer. However, 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone has also been shown to have some limitations. For example, it has a relatively short half-life in the body, which may limit its efficacy as a therapeutic agent.
Orientations Futures
There are a number of future directions for research on 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone. One area of interest is the development of more potent and selective MetAP2 inhibitors. Another area of interest is the use of 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone in combination with other anti-cancer agents to enhance its efficacy. Finally, there is interest in the development of 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone analogs with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone involves a multi-step process, starting with the reaction of 2-nitrobenzaldehyde with 1,3-diphenylacetone to form 3-(2-nitrophenyl)-2-propen-1-one. This intermediate is then reacted with piperazine to form 3-(2-nitrophenyl)-2-propen-1-yl piperazine. Finally, this compound is reacted with 4-chlorobenzophenone to yield 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone.
Applications De Recherche Scientifique
1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone has been extensively studied for its anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone inhibits angiogenesis by blocking the activity of endothelial cells, which are responsible for the formation of new blood vessels.
Propriétés
IUPAC Name |
1-[4-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-17(25)18-8-10-20(11-9-18)23-15-13-22(14-16-23)12-4-6-19-5-2-3-7-21(19)24(26)27/h2-11H,12-16H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRQNLBTCAGURK-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B6067778.png)
![2-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6067780.png)
![4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6067781.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6067786.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B6067797.png)
![ethyl N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B6067799.png)
![(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6067813.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone](/img/structure/B6067818.png)
![5-[1-(5-isoquinolinylmethyl)-2-pyrrolidinyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B6067830.png)
![N-(4-methoxy-2,5-dimethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6067838.png)
![N-(3-chloro-2-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6067843.png)
![5-(3,4-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6067846.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6067852.png)
